

# JPH203: A Comprehensive Technical Guide to its LAT1 Binding Affinity and Selectivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JPH203**

Cat. No.: **B1673089**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**JPH203**, also known as nanvuranlat or KYT-0353, is a potent and highly selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a promising target in oncology.<sup>[1][2][3]</sup> LAT1, a heterodimeric transporter composed of the light chain SLC7A5 and the heavy chain SLC3A2 (4F2hc), facilitates the transport of large neutral amino acids, such as leucine, which are essential for cancer cell growth and proliferation.<sup>[4]</sup> Overexpressed in a wide range of human cancers, LAT1 plays a crucial role in supporting the high metabolic demand of tumor cells, making it an attractive therapeutic target.<sup>[1][5][6]</sup> **JPH203** is a tyrosine analog that acts as a competitive, non-transportable inhibitor of LAT1, effectively blocking amino acid uptake and subsequently suppressing tumor growth.<sup>[7][8][9]</sup> This technical guide provides an in-depth overview of the binding affinity and selectivity of **JPH203** for LAT1, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

## Core Data: Binding Affinity and Proliferation Inhibition

The efficacy of **JPH203** as a LAT1 inhibitor has been extensively characterized across various cancer cell lines. The following tables summarize the key quantitative data regarding its binding affinity (Ki), inhibition of radiolabeled substrate uptake (IC50), and impact on cell proliferation (IC50/IG50).

**Table 1: JPH203 LAT1 Binding Affinity and Leucine Uptake Inhibition**

| Cell Line/System                | Assay Type                       | Parameter | Value                                | Reference |
|---------------------------------|----------------------------------|-----------|--------------------------------------|-----------|
| Purified human 4F2hc-LAT1       | Scintillation Proximity Assay    | Ki        | 79 nM                                | [4]       |
| Purified human 4F2hc-LAT1       | [3H]L-leucine uptake inhibition  | IC50      | 197 nM                               | [4]       |
| HT-29<br>(Colorectal Cancer)    | [14C]-leucine uptake inhibition  | IC50      | 0.06 μM                              | [1]       |
| YD-38 (Oral Cancer)             | L-leucine uptake inhibition      | IC50      | 0.79 μM                              | [1]       |
| KKU-055<br>(Cholangiocarcinoma) | Leucine uptake inhibition        | IC50      | 0.20 ± 0.03 μM                       | [1]       |
| KKU-213<br>(Cholangiocarcinoma) | Leucine uptake inhibition        | IC50      | 0.12 ± 0.02 μM                       | [1]       |
| KKU-100<br>(Cholangiocarcinoma) | Leucine uptake inhibition        | IC50      | 0.25 ± 0.04 μM                       | [1]       |
| Saos2<br>(Osteosarcoma)         | [14C]L-leucine uptake inhibition | IC50      | 1.31 μM                              | [10][11]  |
| 8505c (Thyroid Cancer)          | [3H]-leucine uptake inhibition   | IC50      | Not explicitly stated, but inhibited | [5]       |
| SW1736<br>(Thyroid Cancer)      | [3H]-leucine uptake inhibition   | IC50      | Not explicitly stated, but inhibited | [5]       |

**Table 2: JPH203 Inhibition of Cancer Cell Proliferation**

| Cell Line                                | Cancer Type       | Parameter | Value                                   | Reference |
|------------------------------------------|-------------------|-----------|-----------------------------------------|-----------|
| HT-29                                    | Colorectal Cancer | IC50      | 4.1 $\mu$ M / 30.0 $\pm$ 6.4 $\mu$ M    | [1]       |
| LoVo                                     | Colorectal Cancer | IC50      | 2.3 $\pm$ 0.3 $\mu$ M                   | [1]       |
| MKN1                                     | Gastric Cancer    | IC50      | 41.7 $\pm$ 2.3 $\mu$ M                  | [1]       |
| MKN45                                    | Gastric Cancer    | IC50      | 4.6 $\pm$ 1.0 $\mu$ M                   | [1]       |
| T24                                      | Bladder Cancer    | IC50      | ~20 $\mu$ M<br>(Significant inhibition) | [1]       |
| 5637                                     | Bladder Cancer    | IC50      | ~20 $\mu$ M<br>(Significant inhibition) | [1]       |
| PC-3-TxR/CxR<br>(Cabazitaxel-resistant)  | Prostate Cancer   | IC50      | 28.33 $\pm$ 3.26 $\mu$ M                | [12]      |
| DU145-TxR/CxR<br>(Cabazitaxel-resistant) | Prostate Cancer   | IC50      | 34.09 $\pm$ 4.76 $\mu$ M                | [12]      |
| PC-3 (Parental)                          | Prostate Cancer   | IC50      | 11.94 $\pm$ 2.19 $\mu$ M                | [12]      |
| DU145 (Parental)                         | Prostate Cancer   | IC50      | 19.68 $\pm$ 4.01 $\mu$ M                | [12]      |
| Saos2                                    | Osteosarcoma      | IC50      | 90 $\mu$ M                              | [10][11]  |
| 8505C                                    | Thyroid Cancer    | IG50      | 1.3 $\mu$ M                             | [5]       |
| OCUT-2                                   | Thyroid Cancer    | IG50      | Not explicitly stated, but inhibited    | [1]       |

|        |                          |      |                                      |     |
|--------|--------------------------|------|--------------------------------------|-----|
| OCUT-6 | Thyroid Cancer           | IG50 | Not explicitly stated, but inhibited | [1] |
| K1     | Papillary Thyroid Cancer | IG50 | 16.9 $\mu$ M                         | [5] |

## Selectivity Profile

A critical attribute of **JPH203** is its high selectivity for LAT1 over other amino acid transporters, particularly LAT2, which is more broadly expressed in normal tissues. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. **JPH203** has been shown to selectively inhibit LAT1 without affecting LAT2.[9][10] For instance, in YD-38 oral cancer cells which express LAT1 but not LAT2, **JPH203** effectively inhibited L-leucine uptake. Conversely, in normal human oral keratinocytes (NHOKs) that express both LAT1 and LAT2 (with weak LAT1 expression), the IC50 value for L-leucine uptake inhibition was greater than 100  $\mu$ M.[1] This demonstrates a significant selectivity margin for LAT1. Both **JPH203** and its N-acetyl metabolite have demonstrated high selectivity for LAT1 over LAT2 and other amino acid transporters.[8][9][13]

## Mechanism of Action and Downstream Signaling

**JPH203** acts as a competitive, non-transportable inhibitor of LAT1.[5][8] Cryo-electron microscopy studies have revealed that **JPH203** binds to the outward-facing substrate-binding pocket of LAT1, adopting a U-shaped conformation that arrests the transporter in this state, thereby blocking the transport cycle.[2] By inhibiting the uptake of essential amino acids like leucine, **JPH203** triggers a cascade of downstream effects that ultimately lead to the suppression of tumor growth. The primary signaling pathways affected are the mTOR and Wnt/β-catenin pathways.



[Click to download full resolution via product page](#)

Inhibition of LAT1 by **JPH203** leads to the depletion of intracellular amino acids, which in turn suppresses the mTORC1 signaling pathway, a key regulator of protein synthesis and cell

growth.[5][7] Furthermore, in castration-resistant prostate cancer cells, **JPH203** has been shown to downregulate CD24, leading to the suppression of the Wnt/β-catenin signaling pathway.[7] The deprivation of essential amino acids also induces apoptosis, as demonstrated in osteosarcoma and oral cancer cells.[1][11]

## Experimental Protocols

The characterization of **JPH203**'s binding affinity and inhibitory activity relies on standardized experimental protocols. The following sections provide a detailed overview of the methodologies commonly employed.

### Radioligand Uptake Inhibition Assay

This assay is the gold standard for determining the inhibitory potency (IC<sub>50</sub>) of a compound on LAT1 function. It measures the ability of the test compound to compete with a radiolabeled LAT1 substrate for uptake into cells.

#### a. Cell Culture and Seeding:

- Cancer cell lines known to overexpress LAT1 (e.g., HT-29, Saos2) are cultured in appropriate media and conditions.
- Cells are seeded into multi-well plates (e.g., 24- or 48-well) and allowed to adhere and reach a suitable confluence.

#### b. Uptake Experiment:

- The cell culture medium is removed, and the cells are washed with a sodium-free uptake buffer (e.g., HBSS) to eliminate the contribution of sodium-dependent transporters.
- Cells are pre-incubated with the uptake buffer for a short period.
- The pre-incubation buffer is replaced with fresh uptake buffer containing a fixed concentration of a radiolabeled LAT1 substrate (e.g., [<sup>14</sup>C]L-leucine or [<sup>3</sup>H]L-leucine) and varying concentrations of **JPH203**.
- The uptake is allowed to proceed for a defined period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C).

c. Termination and Lysis:

- The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled substrate.
- The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

d. Quantification and Data Analysis:

- The radioactivity in the cell lysates is measured using a scintillation counter.
- The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
- The percentage of inhibition at each **JPH203** concentration is calculated relative to the control (no inhibitor).
- The IC<sub>50</sub> value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

## Cell Proliferation/Viability Assay

This assay assesses the functional consequence of LAT1 inhibition by **JPH203** on cancer cell growth and survival.

a. Cell Seeding:

- Cells are seeded into 96-well plates at a low density and allowed to attach overnight.

b. Compound Treatment:

- The culture medium is replaced with fresh medium containing various concentrations of **JPH203**.
- The cells are incubated with the compound for an extended period (e.g., 24, 48, or 72 hours).

## c. Viability Measurement:

- After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as:
  - MTT Assay: Measures the metabolic activity of viable cells.
  - WST Assay: A similar assay to MTT with a water-soluble formazan product.
  - Crystal Violet Assay: Stains the DNA of adherent cells.
  - CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

## d. Data Analysis:

- The absorbance or fluorescence is measured using a plate reader.
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC<sub>50</sub> or IG<sub>50</sub> (concentration for 50% inhibition of growth) value is determined by plotting the percentage of viability against the log of the **JPH203** concentration and fitting the data to a dose-response curve.

[Click to download full resolution via product page](#)

## Conclusion

**JPH203** has emerged as a highly potent and selective inhibitor of LAT1, demonstrating significant anti-tumor activity in a wide array of preclinical models. Its ability to specifically target LAT1 over other transporters minimizes the potential for off-target toxicity. The robust in vitro and in vivo data, coupled with a well-defined mechanism of action involving the suppression of critical cancer signaling pathways, underscore the therapeutic potential of **JPH203**. This technical guide provides a consolidated resource for researchers and drug developers, offering key quantitative data and methodological insights to facilitate further investigation and development of LAT1-targeted cancer therapies. The promising results from early clinical trials, particularly in biliary tract cancer, further validate **JPH203** as a first-in-class LAT1 inhibitor with the potential to address unmet needs in oncology.[14][15][16]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Characterization of substrates and inhibitors of the human heterodimeric transporter 4F2hc-LAT1 using purified protein and the scintillation proximity radioligand binding assay [frontiersin.org]
- 5. The LAT1 inhibitor JPH203 reduces growth of thyroid carcinoma in a fully immunocompetent mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Experimental Strategies to Study I-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The LAT1 inhibitor JPH203 suppresses the growth of castration-resistant prostate cancer through a CD24-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. kjpp.net [kjpp.net]
- 11. JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-type amino acid transporter 1 inhibitor JPH203 prevents the growth of cabazitaxel-resistant prostate cancer by inhibiting cyclin-dependent kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. First-in-human phase I study of JPH203, an L-type amino acid transporter 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JPH203: A Comprehensive Technical Guide to its LAT1 Binding Affinity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673089#jph203-lat1-binding-affinity-and-selectivity>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

